molecular formula C47H72O17 B8103027 Kudinoside D

Kudinoside D

Cat. No.: B8103027
M. Wt: 909.1 g/mol
InChI Key: ROLIIKCIEQNTMT-RWGSZDQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kudinoside D is a triterpenoid saponin derived from the leaves of Ilex kudingcha C.J. Tseng, commonly known as Kuding tea. This compound is one of the major bioactive components of Kuding tea, which is widely consumed in China and other southeastern Asian countries for its numerous health benefits. This compound is known for its potential therapeutic effects, including anti-inflammatory, hypolipidemic, and hypoglycemic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kudinoside D involves the extraction and purification from the leaves of Ilex kudingcha. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound can be produced using advanced techniques such as:

Chemical Reactions Analysis

Types of Reactions: Kudinoside D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Common substituting agents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities.

Mechanism of Action

Kudinoside D is compared with other triterpenoid saponins such as Kudinoside A, Kudinoside C, Kudinoside F, and Kudinoside G. These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .

Biological Activity

Kudinoside D, a triterpenoid saponin derived from Ilex kudingcha, has garnered attention for its diverse biological activities, particularly in the realms of obesity management, anti-inflammatory effects, and lipid metabolism. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity.

This compound is one of several saponins found in Ilex kudingcha, which is rich in polyphenolic compounds. Its structure contributes to its biological effects, particularly in modulating cellular processes related to lipid metabolism and adipogenesis. The compound has been shown to exert its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, which is critical in regulating energy homeostasis and fat metabolism .

Anti-Obesity Effects

Recent research highlights the potential of this compound as a therapeutic agent for obesity and hyperlipidemia. A study demonstrated that this compound significantly inhibited adipogenesis in 3T3-L1 adipocytes by repressing key adipogenic transcription factors such as PPARγ and C/EBPα. This inhibition was linked to increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), suggesting a mechanism through which this compound mitigates fat accumulation .

Table 1: Summary of Anti-Obesity Effects

StudyMethodKey Findings
In vitro (3T3-L1 cells)Inhibition of PPARγ and C/EBPα; increased AMPK phosphorylation
In vivo (mice)Reduced body weight gain and fat mass in high-fat diet-fed mice
In vivo (IBD model)Alleviated symptoms of colitis, indicating broader metabolic benefits

Anti-Inflammatory Properties

This compound also exhibits significant anti-inflammatory properties. Extracts from Ilex kudingcha, including those rich in this compound, have been shown to alleviate inflammation in various models. For instance, a study on dextran sulfate sodium (DSS)-induced colitis in mice revealed that treatment with Ilex kudingcha extracts reduced inflammation markers and improved overall health outcomes . This suggests that this compound may play a role in managing inflammatory bowel diseases.

Case Studies

  • Obesity Management : In a controlled study with high-fat diet-induced mice, supplementation with this compound resulted in significant reductions in body weight and fat mass after eight weeks. The treated group showed lower levels of hepatic lipogenic genes compared to controls, indicating effective modulation of lipid metabolism .
  • Inflammatory Bowel Disease (IBD) : Another study utilized an IBD model where mice treated with methanol extracts containing this compound exhibited reduced disease activity index scores and improved colon length compared to untreated groups. This highlights the compound's potential as a natural therapeutic agent for chronic inflammatory conditions .

Properties

IUPAC Name

(1R,4S,5R,10S,13S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9-10,21,23-35,37-39,48-55,57H,11-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLIIKCIEQNTMT-RWGSZDQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.